3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidine-2,5-dione ring with a 4-nitrophenyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Formation of the pyrrolidine-2,5-dione ring: This can be synthesized through the reaction of an appropriate amine with maleic anhydride.
Coupling of the benzimidazole and pyrrolidine-2,5-dione rings: This step might involve nucleophilic substitution or other coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or nitrophenyl moieties.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
3-(Benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(Benzimidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of the 4-nitrophenyl group in 3-(Benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione may confer unique reactivity and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H12N4O4 |
---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N4O4/c22-16-9-15(19-10-18-13-3-1-2-4-14(13)19)17(23)20(16)11-5-7-12(8-6-11)21(24)25/h1-8,10,15H,9H2 |
InChI Key |
RONJFIVHGTZBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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